molecular formula C10H9BrF2N2O2 B1411548 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1644453-92-8

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No.: B1411548
CAS No.: 1644453-92-8
M. Wt: 307.09 g/mol
InChI Key: RORPZWVEWUAWDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a nitrobenzene derivative featuring a bromine atom at the 5-position, a nitro group at the 1-position, and a 3,3-difluoropyrrolidin-1-yl substituent at the 2-position of the benzene ring (inferred from IUPAC nomenclature). This compound combines electron-withdrawing groups (bromine, nitro) with a fluorinated pyrrolidine moiety, which may enhance metabolic stability and influence physicochemical properties.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPZWVEWUAWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene with structurally related nitrobenzene derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features
Target Compound C₁₀H₈BrF₂N₃O₂* 1-NO₂, 2-(3,3-F₂-pyrrolidine), 5-Br Fluorinated pyrrolidine enhances lipophilicity; bromine and nitro stabilize aromatic ring.
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 1-Cl, 2-F, 3-NO₂, 5-Br Trihalogenated nitrobenzene; high electronegativity may increase reactivity.
4-Bromo-2-(bromomethyl)-1-nitrobenzene C₇H₅Br₂NO₂ 1-NO₂, 2-(BrCH₂), 4-Br Bromomethyl group introduces potential alkylation reactivity.
5-Bromo-2-methyl-3-nitroaniline C₇H₇BrN₂O₂ 2-CH₃, 3-NO₂, 5-Br, 1-NH₂ Amino group increases solubility; methyl group may reduce metabolic oxidation.

*Inferred molecular formula based on structural analogs .

Key Observations:

Electron-Withdrawing Effects: The bromine and nitro groups in the target compound stabilize the aromatic ring, similar to halogenated analogs like 5-bromo-1-chloro-2-fluoro-3-nitrobenzene. This stabilization may reduce electrophilic substitution reactivity compared to non-halogenated nitrobenzenes .

Fluorinated Pyrrolidine : Unlike methyl or halogen substituents in other analogs, the 3,3-difluoropyrrolidine group introduces conformational rigidity and fluorination, which can improve metabolic stability by resisting oxidative degradation (a common pathway for pyrrolidine rings) .

Solubility and Lipophilicity: The target compound’s fluorinated pyrrolidine likely increases lipophilicity (logP ~2.5–3.5, estimated), whereas analogs with polar groups (e.g., 5-bromo-2-methyl-3-nitroaniline) exhibit higher aqueous solubility due to the amino group .

Metabolic Stability and Pathways

  • CP-93,393 (): A pyrimidine-containing drug candidate undergoes aromatic hydroxylation, glucuronidation, and pyrimidine ring cleavage.
  • Nitrobenzene Derivatives : Nitro groups are typically reduced to amines in vivo, but bromine substitution at the 5-position may sterically hinder this reduction, as seen in halogenated nitrobenzenes .

Toxicity Considerations

Nitrobenzene derivatives are associated with methemoglobinemia and hepatotoxicity . However:

  • Fluorinated pyrrolidines are generally less toxic than non-fluorinated amines due to reduced metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

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